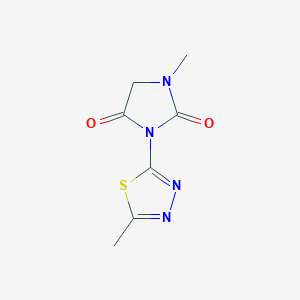
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol . Another approach involves the use of acylhydrazines and carboxylic acid equivalents in the presence of phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazolidine ring can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione involves its interaction with biological targets. The thiadiazole ring is known to disrupt DNA replication processes, inhibiting the replication of bacterial and cancer cells . The compound may also interact with enzymes and proteins, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3,4-thiadiazole-5-thiol: This compound shares the thiadiazole ring but has different substituents, leading to distinct biological activities.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another similar compound with a thiadiazole ring, known for its antimicrobial properties.
Uniqueness
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is unique due to the presence of both imidazolidine and thiadiazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
65063-64-1 |
|---|---|
Formule moléculaire |
C7H8N4O2S |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-6(14-4)11-5(12)3-10(2)7(11)13/h3H2,1-2H3 |
Clé InChI |
GVGMEANMGALGDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)N2C(=O)CN(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


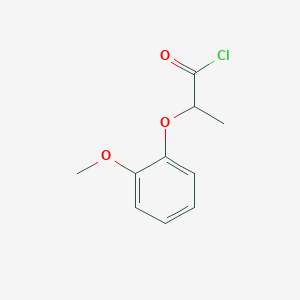

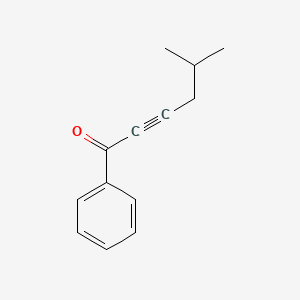
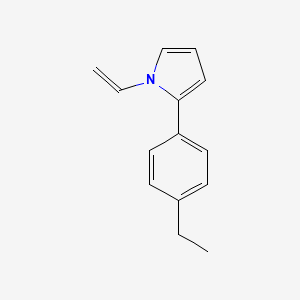
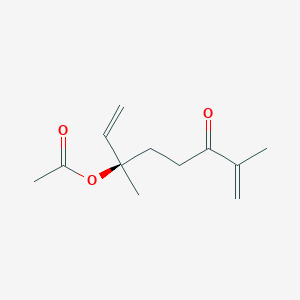
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
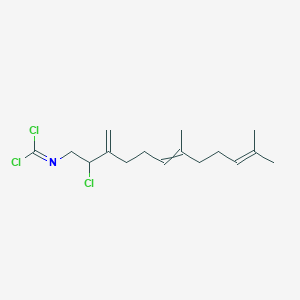
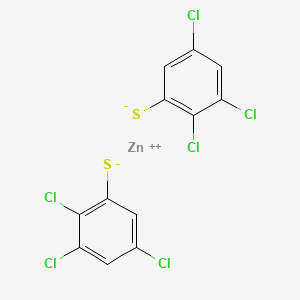

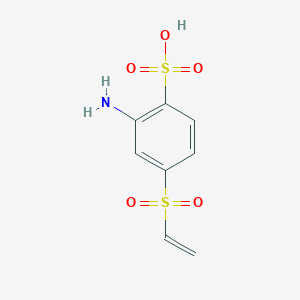
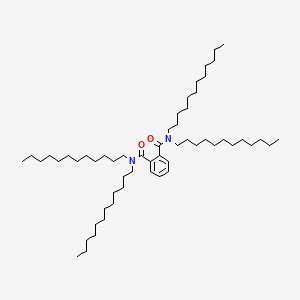
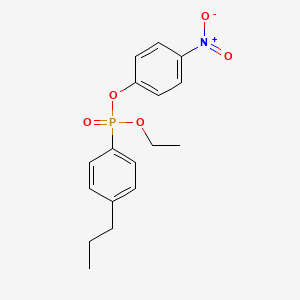
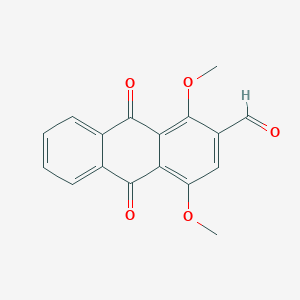
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
